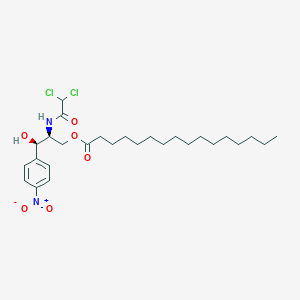
Ceanothic acid
科学研究应用
艾莫酸在科学研究中具有广泛的应用,包括:
化学: 用作合成各种三萜类衍生物的前体。
生物学: 研究其对卵巢癌细胞系 (OVCAR-3)、宫颈癌细胞系 (HeLa) 和成纤维细胞 (FS-5) 的细胞毒性作用.
医学: 研究其抗炎、抗氧化和保肝作用.
工业: 用于开发天然产物类药物和化妆品.
作用机制
艾莫酸的作用机制涉及其与各种分子靶标和途径的相互作用。它通过以下方式发挥作用:
抑制癌细胞生长: 艾莫酸通过诱导细胞凋亡和细胞周期阻滞来抑制癌细胞的增殖.
抗炎活性: 通过下调肿瘤坏死因子-α (TNF-α) 和一氧化氮等促炎细胞因子的产生来减轻炎症.
抗氧化活性: 艾莫酸清除自由基并减少氧化应激,保护细胞免受损伤.
生化分析
Biochemical Properties
Ceanothic acid has been found to interact with Acetylcholinesterase (AChE), a key enzyme in the regulation of the cholinergic system . It inhibits AChE through its interaction with the peripheral anionic site (PAS) of the enzyme . In a study, six this compound derivatives were prepared and all showed inhibitory activity against AChE .
Cellular Effects
This compound and its derivatives have shown significant cellular effects. They have demonstrated potent cytotoxic activity against cancer cell lines OVCAR-3 and HeLa . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE). This interaction results in the inhibition of AChE, which plays a key role in the regulation of the cholinergic system . The inhibition of AChE by this compound is competitive and reversible .
准备方法
合成路线和反应条件: 艾莫酸可以通过涉及其前体化合物的各种化学反应合成。一种常见的方法是從植物如枣 (Ziziphus cambodiana) 的干燥根皮中提取化合物。提取过程通常包括用己烷对植物材料进行脱脂,然后用乙酸乙酯和甲醇在 50°C 下提取 50 小时。 然后使用色谱法和各种溶剂分离活性部分 .
工业生产方法: 艾莫酸的工业生产通常涉及从植物来源进行大规模提取。该过程包括溶剂提取、色谱法和纯化步骤,以分离纯形式的化合物。 使用高效液相色谱 (HPLC) 等先进技术可确保最终产品的纯度 .
化学反应分析
反应类型: 艾莫酸会发生多种类型的化学反应,包括:
氧化: 艾莫酸可以被氧化形成各种衍生物。
还原: 艾莫酸中的双键可以被还原形成饱和化合物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳 (Pd/C) 作为催化剂的氢化。
取代: 酰氯和酸酐等试剂用于酯化反应.
相似化合物的比较
艾莫酸在结构上类似于其他三萜酸,如白桦脂酸和艾莫酸。 它在官能团的特定排列及其独特的生物活性方面是独一无二的 .
类似化合物:
白桦脂酸: 以其抗癌和抗 HIV 性能而闻名。
艾莫酸: 表现出抗炎和抗氧化活性.
属性
IUPAC Name |
16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHQSHZHFLMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceanothic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21302-79-4 | |
| Record name | Ceanothic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
356 - 357 °C | |
| Record name | Ceanothic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















